molecular formula C17H18Cl2FN5O3 B10939167 1-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-one

1-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10939167
M. Wt: 430.3 g/mol
InChI Key: SEKYMFZJQAPBQF-UHFFFAOYSA-N
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Description

1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This step involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-(2-chloro-4-fluorobenzyl)piperazine.

    Coupling with pyrazole derivative: The intermediate is then reacted with 4-chloro-3-nitro-1H-pyrazole in the presence of a suitable coupling agent to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the piperazine ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium azide, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18Cl2FN5O3

Molecular Weight

430.3 g/mol

IUPAC Name

1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-(4-chloro-3-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C17H18Cl2FN5O3/c18-14-9-13(20)2-1-12(14)10-22-5-7-23(8-6-22)16(26)3-4-24-11-15(19)17(21-24)25(27)28/h1-2,9,11H,3-8,10H2

InChI Key

SEKYMFZJQAPBQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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